molecular formula C7H4BrNOS B1521436 2-Bromobenzo[d]thiazol-6-ol CAS No. 808755-67-1

2-Bromobenzo[d]thiazol-6-ol

Cat. No. B1521436
CAS RN: 808755-67-1
M. Wt: 230.08 g/mol
InChI Key: UYPYMYKTXNNPHA-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]thiazol-6-ol is a chemical compound with the CAS Number: 808755-67-1 . It has a molecular weight of 231.09 and its molecular formula is C7H4BrNOS . The compound is stored at temperatures between 28°C .


Synthesis Analysis

The synthesis of 2-Bromobenzo[d]thiazol-6-ol and its derivatives has been a subject of interest in the field of synthetic and medicinal chemistry . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The InChI code for 2-Bromobenzo[d]thiazol-6-ol is 1S/C7H5BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10-11H . The compound’s structure can be represented by the SMILES string: OC1=CC=C2N=C(Br)SC2=C1 .

It is stored at room temperature . The compound’s molecular weight is 231.09 and its formula is C7H4BrNOS .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

“2-Bromobenzo[d]thiazol-6-ol” has been found to exhibit significant analgesic and anti-inflammatory activities. This makes it a potential candidate for the development of new pain relief and anti-inflammatory drugs .

Antifungal Activity

This compound has also shown promise in antifungal applications. It can be converted into derivatives that have been screened for their antifungal activity, indicating its potential use in treating fungal infections .

Anticancer Activity

Derivatives of “2-Bromobenzo[d]thiazol-6-ol” have been evaluated for their in vitro anticancer activity against human cancer cell lines, such as breast and cervical cancer cells. This suggests its possible role in the development of anticancer therapies .

Antibacterial Activity

Research has also indicated that “2-Bromobenzo[d]thiazol-6-ol” derivatives can exhibit antibacterial properties, making them useful in combating bacterial infections .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

While specific future directions for 2-Bromobenzo[d]thiazol-6-ol are not mentioned in the search results, benzothiazole derivatives are being investigated for their potential in novel therapeutics . The discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .

properties

IUPAC Name

2-bromo-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYMYKTXNNPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668497
Record name 2-Bromo-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzo[d]thiazol-6-ol

CAS RN

808755-67-1
Record name 2-Bromo-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-6-methoxybenzothiazole (0.67 g) in dry dichloromethane (30 ml) at ambient temperature under an atmosphere of nitrogen was added dropwise a solution of boron tribromide in dichloromethane (5.5 ml, 1M). The mixture was stirred for 2 hours at ambient temperature, stored for 2 days then poured into water. The organic phase was separated, washed with water, dried over magnesium sulphate then evaporated under reduced pressure to give 2-bromo-6-hydroxybenzothiazole as a pale pink solid, 0.60 g, m.p. 203-204° C.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Bromo-6-methoxy-1,3-benzothiazole (0.832 g, 3.41 mmol) was subjected to the procedure used for the preparation of 2-[2-(dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol, with the following exceptions: 4.4 equiv BBr3-solution was used, and after being stirred on, the mixture was poured into MeOH and then concentrated under reduced pressure. A slurry of this residue in EtOAc was filtered through silica and eluted with EtOAc/DCM/MeOH 10:10:1 and DCM/MeOH 9:1. The crude product was recrystallized from EtOAc to give 2-bromo-1,3-benzothiazol-6-ol (0.602 g). 1H NMR δ 10.00 (br s, 1H) 7.77 (d, 1H) 7.39 (d, 1H) 6.97 (dd, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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